Selenoxocobalt
Description
Structure
2D Structure
Properties
CAS No. |
1307-99-9 |
|---|---|
Molecular Formula |
CoSe |
Molecular Weight |
137.90 g/mol |
IUPAC Name |
cobalt;selenium |
InChI |
InChI=1S/Co.Se |
InChI Key |
QVYIMIJFGKEJDW-UHFFFAOYSA-N |
Canonical SMILES |
[Co]=[Se] |
Other CAS No. |
1307-99-9 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Synthesis Methodologies for Cobalt Selenide Materials
Solution-Based Synthesis Techniques
Solution-based synthesis techniques are widely employed for the preparation of cobalt selenide (B1212193) materials due to their versatility, scalability, and cost-effectiveness. These methods involve the reaction of cobalt and selenium precursors in a liquid medium to form the desired cobalt selenide phase.
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal synthesis are versatile techniques for producing crystalline cobalt selenide nanostructures. researchgate.netresearchgate.net These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as a Teflon-lined autoclave. rsc.orgnih.govrsc.org The temperature, type of cobalt salt and surfactant, and the presence of a reductant are critical parameters that influence the composition, structure, morphology, and particle size of the final product. researchgate.net
For instance, hexagonal Co0.85Se with a graphene-like morphology has been synthesized via a solvothermal co-reduction route without the use of surfactants. rsc.org In a typical procedure, cobalt nitrate (B79036) hexahydrate and sodium selenite (B80905) are dissolved in ethylene (B1197577) glycol and heated in an autoclave. rsc.org The reaction temperature and the molar ratios of the reactants play a crucial role in determining the final morphologies of the samples. researchgate.netrsc.org Similarly, cobalt selenide (CoSe) nanostructures have been produced through a hydrothermal route using cobalt salt and SeCl4 as precursors in the presence of surfactants like CTAB, PVA, or SDS, and a reductant such as hydrazine (B178648) hydrate. researchgate.net Another approach involves a one-step hydrothermal method to prepare nickel cobalt selenide (NiCoSe2) on nickel foam. springerprofessional.de
Table 1: Examples of Hydrothermal/Solvothermal Synthesis of Cobalt Selenide
| Cobalt Precursor | Selenium Precursor | Solvent | Temperature (°C) | Time (h) | Resulting Phase/Morphology |
|---|---|---|---|---|---|
| Cobalt(II) nitrate hexahydrate | Sodium selenite | Ethylene glycol | 180 | 24 | Hexagonal Co0.85Se graphene-like nanostructures researchgate.netrsc.org |
| Cobalt salt | SeCl4 | Water | Not specified | Not specified | CoSe nanostructures researchgate.net |
| Not specified | Not specified | Not specified | Not specified | Not specified | Nickel cobalt selenide (NiCoSe2) on nickel foam springerprofessional.de |
| Cobalt chloride, Iron chloride | Selenium powder | Hexamethyldisilazane | 160 | 3 | Co0.8Fe0.2Se2 nanoparticles nih.gov |
Chemical Bath Deposition (CBD)
Chemical Bath Deposition (CBD), also known as solution growth, is an inexpensive, convenient, and simple method for depositing high-quality, pinhole-free thin films of metal chalcogenides over large areas. chalcogen.ro This technique involves the controlled precipitation of the desired compound from a solution containing the constituent ions onto a substrate. For cobalt selenide thin films, the deposition bath typically contains a cobalt salt (e.g., cobalt nitrate) and a selenium source (e.g., sodium selenosulphate). researchgate.net
The properties of the deposited films can be influenced by various parameters, including the pH of the bath, deposition temperature, and post-deposition annealing. semanticscholar.org For example, the use of polyvinyl alcohol (PVA) as a matrix agent in the chemical bath can modify the crystallite size and enhance the bandgap of the resulting CoSe films. chalcogen.ro Post-deposition annealing can improve the properties of the layers, with an increase in grain size observed at annealing temperatures up to 200°C. semanticscholar.org
Successive Ionic Layer Adsorption and Reaction (SILAR)
The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile technique for depositing thin films at or near room temperature. ias.ac.in This method is based on the sequential immersion of a substrate into solutions containing the cationic and anionic precursors, with a rinsing step in deionized water between each immersion to remove excess and unreacted ions. ias.ac.inproquest.com The film growth occurs through the adsorption and reaction of ions on the substrate surface. proquest.com
For the deposition of cobalt selenide thin films, a substrate is first immersed in a solution containing a cobalt salt, such as cobalt(II) chloride hexahydrate, to allow for the adsorption of Co²⁺ ions. ajbsr.net After rinsing, the substrate is immersed in a solution containing a selenium source, like sodium selenite, where a reaction occurs to form a layer of cobalt selenide. ajbsr.netdistantreader.org By repeating these cycles, the film thickness can be controlled. proquest.com The properties of the resulting films are influenced by parameters such as the pH of the precursor solutions and the immersion times. proquest.comajbsr.net For instance, films prepared at a pH of 4 have shown the highest absorbance and a band gap of 2 eV. proquest.com
Table 2: SILAR Deposition Parameters for Cobalt Selenide Thin Films
| Cationic Precursor | Anionic Precursor | Immersion Time (Cation) | Immersion Time (Anion) | Number of Cycles | Resulting Film Properties |
|---|---|---|---|---|---|
| 0.2M Cobalt(II) chloride hexahydrate | 0.2M Sodium selenite | 20 s | 30 s | 30 | Uniform morphology, band gap of 2.6 eV ajbsr.net |
| Cobalt(II) chloride hexahydrate | Sodium selenite | Not specified | Not specified | Not specified | Cubic phase CoSe, band gap of 2.0-2.4 eV distantreader.org |
One-Pot Metal Salt Reactions
One-pot synthesis refers to a chemical process where a reactant is subjected to successive chemical reactions in a single reactor, thereby avoiding a lengthy separation process and purification of the intermediate chemical compounds. While not always explicitly termed "one-pot," many solution-based syntheses of cobalt selenide, such as certain hydrothermal or solvothermal methods, can be considered as such. For example, the synthesis of cobalt-salen catalyst immobilized in silica (B1680970) has been achieved through a one-pot method involving the sol-gel hydrolysis and polycondensation of a cobalt-chelate with tetraethyl orthosilicate. pvamu.edu This approach highlights the efficiency of combining multiple reaction steps in a single vessel to produce complex materials.
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a rapid and efficient method for preparing nanomaterials. rsc.orgrsc.org This technique utilizes microwave radiation to heat the reactants, leading to a significant reduction in reaction time compared to conventional heating methods. The temperature during the microwave-assisted synthesis of cobalt selenides affects the crystallinity and electrochemically active surface area of the resulting catalysts. monash.edu
This method has been used to prepare cobalt and cobalt-iron selenides (CoSen and Co1Fe1Sen) which have applications as catalyst precursors. monash.edu In these syntheses, the resulting materials often exhibit sheet-like morphologies. monash.edu Another study reports a facile microwave heating process followed by a solvothermal method to synthesize a nickel-cobalt (B8461503) selenide/reduced graphene oxide composite. rsc.org Hierarchical cobalt selenides have also been synthesized as promising microwave absorbers, where the crystalline structures and morphology are regulated by a facile selenization treatment at different temperatures. scispace.com
Electrochemical Deposition Approaches
Electrochemical deposition is a technique that uses an electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode. Cobalt selenide thin films can be prepared potentiostatically on conductive substrates, such as tin oxide glass, from an aqueous acid bath containing precursors like H₂SeO₃ and Co(CH₃COO)₂. researchgate.netepa.gov The deposition mechanism can be investigated using cyclic voltammetry. epa.gov
The properties of the electrodeposited films are dependent on the deposition potential. For example, Se-rich CoSe thin films with a compact and homogeneous morphology and a hexagonal crystal structure have been obtained at a deposition potential of -0.5 V versus a saturated calomel (B162337) electrode. researchgate.netepa.gov In some cases, the electrodeposition process can be accompanied by the hydrogen evolution reaction, which can result in hierarchical, flower-like morphologies. acs.orgnih.gov This technique allows for the direct growth of the catalyst on a supported electrode, which can improve its performance. spast.org Nanostructured cobalt selenide films with a honeycomb-like morphology have been fabricated by a facile electrodeposition method at ambient temperature. rsc.org
Table 3: Research Findings on Electrochemically Deposited Cobalt Selenide
| Deposition Potential | Substrate | Resulting Morphology | Crystal Structure | Optical Bandgap |
|---|---|---|---|---|
| -0.5 V vs SCE | Tin oxide glass | Compact and homogeneous | Hexagonal | 1.53 ± 0.01 eV researchgate.netepa.gov |
| -1.2 V vs Ag/AgCl | Glassy carbon | Hierarchical, flower-like | Not specified | Not specified acs.orgnih.gov |
| Not specified | FTO glass | Honeycomb-like | Freboldite | Not specified rsc.org |
Solid-State and Vapor-Phase Synthesis Routes
Beyond solution-based methods, several solid-state and vapor-phase techniques are employed to synthesize cobalt selenide, offering pathways to produce materials with high purity and crystallinity.
Mechanochemical synthesis is a solid-state method that utilizes mechanical energy, typically through ball milling, to induce chemical reactions and phase transformations. This technique can be used for the preparation of metal chalcogenides from their elemental precursors. While specific detailed research findings on the mechanochemical synthesis of cobalt selenide were not prevalent in the immediate search results, the general applicability of this method to similar compounds suggests its potential for producing cobalt selenide powders.
Selenization is a process where a precursor material is reacted with a selenium-containing vapor or powder at elevated temperatures to form a selenide compound. This method is effective for converting metal oxides into their corresponding selenides. For example, hollow cobalt oxide (Co₃O₄) microspheres, prepared by one-pot spray pyrolysis, can be transformed into hollow cobalt selenide microspheres. acs.org This transformation is achieved through a simple selenization process using hydrogen selenide (H₂Se) gas at temperatures around 300°C, a process which can preserve the ultrafine nanocrystalline structure of the precursor. acs.org
The selenization process can also be performed using elemental selenium powder. In a typical procedure, a precursor, such as cobalt hydroxide (B78521) chloride, is placed in a tube furnace, and selenium powder is located upstream. The furnace is heated in an inert atmosphere (e.g., Argon), allowing the selenium vapor to react with the precursor to form cobalt selenide. This method has been used to synthesize related materials like porous Se-doped cobalt sulfide (B99878) nanorods by using a mixture of sulfur and selenium powders. acs.org
Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique that occurs in an ultra-high vacuum environment. wikipedia.org It allows for the growth of high-purity, single-crystal epitaxial films with precise control over thickness at the atomic layer level. aps.org While the direct growth of cobalt selenide via MBE is not extensively detailed in the provided search results, the technique is widely used for the growth of other layered selenides, such as molybdenum diselenide (MoSe₂) and chromium selenide (Cr₂Se₃). aps.orgcornell.edu The principles of MBE, involving the evaporation of elemental sources that travel in beams to a heated substrate, are applicable to the synthesis of cobalt selenide thin films and heterostructures. cornell.eduornl.gov
Magnetron Sputtering is a physical vapor deposition (PVD) technique used to deposit thin films. korvustech.com In this process, a target of the desired material (in this case, cobalt or a cobalt-selenium compound) is bombarded with energetic ions from a plasma, causing atoms to be "sputtered" off the target and deposited onto a substrate. korvustech.com Both direct current (DC) and radio frequency (RF) magnetron sputtering can be used. korvustech.comresearchgate.net While specific parameters for cobalt selenide were not detailed, the technique is used to grow metallic cobalt thin films by controlling parameters such as argon pressure, substrate temperature, and sputtering power. google.com For materials with lower conductivity, like some selenides, RF magnetron sputtering is often preferred. korvustech.commdpi.com
Pyrolysis involves the thermal decomposition of precursor materials to form the desired compound. Spray pyrolysis is one such technique where a solution containing the precursors is atomized and sprayed onto a heated substrate. This method has been used as a preliminary step to create cobalt oxide microspheres which are then subjected to selenization. acs.org
Another related approach is the use of ultrasonic spray pyrolysis for the synthesis of nanocrystalline materials, as has been demonstrated for cobalt sulfide. researchgate.net This suggests the viability of such methods for producing cobalt selenide by using appropriate cobalt and selenium precursors in the solution.
Control of Morphological and Structural Characteristics during Synthesis
The functional properties of cobalt selenide (CoSe) materials are intrinsically linked to their morphological and structural characteristics. Consequently, precise control over these features during synthesis is a critical area of research. By manipulating synthesis methodologies and reaction conditions, a wide array of cobalt selenide nanostructures with tailored properties can be fabricated.
Nanostructure Fabrication (Nanoparticles, Thin Films, Microspheres, Nanorods, Nanotubes, Nanosheets, Nanoflowers, Dendritic Structures)
The synthesis of cobalt selenide has been achieved through various methods, leading to a diverse range of nanostructures. The choice of synthesis route, such as hydrothermal, solvothermal, or electrodeposition, plays a pivotal role in determining the final morphology of the material. researchgate.netlookchem.com
Nanoparticles: Cobalt selenide nanocrystals can be synthesized via solvothermal reactions. For instance, a reaction between metallic cobalt and selenium at 140°C in a nonaqueous solvent has been shown to produce cation-deficient Co0.85Se nanocrystals. capes.gov.br Similarly, CoFe2O4 nanoparticles with controlled sizes ranging from 4 to 30 nm have been synthesized by the thermal decomposition of metal acetylacetonate (B107027) compounds in the presence of surfactants. rsc.org
Thin Films: A two-step electrochemical-thermal method has been developed for synthesizing cobalt selenide thin films directly on conductive materials. This process involves the initial electrodeposition of cobalt thin films, followed by a selenization step using selenium vapors at temperatures between 400 and 600°C. researchgate.net Crystalline cobalt diselenide (CoSe2) thin films are obtained at 400 and 500°C, while annealing at 600°C produces cobalt selenide (CoSe) thin film. researchgate.net
Nanorods and Nanotubes: Porous Se–CoS2-x nanorods have been successfully synthesized using a facile two-step method involving hydrothermal growth followed by a high-temperature reaction. acs.org The creation of arrays of 3-dimensional rod-like and tubular structures of Co7Se8 can be achieved through confined electrodeposition on lithographically patterned nanoelectrodes. acs.org
Nanosheets and Nanoflowers: Graphene-like Co0.85Se nanostructures with a thickness of less than 10 nm have been synthesized using a template-free solvothermal reduction route. rsc.orgresearchgate.net Nanoflowers, which are hierarchical 3D nanostructures, can be prepared using methods like the hydrothermal method, which allows for the precise control of temperature and pressure to facilitate isotropic growth. rsc.org
Dendritic Structures: The morphology of certain nanostructures can transition based on synthesis temperature. For example, in the synthesis of spinel strontium ferrite (B1171679) (SrFe2O4), varying the temperature from 85°C to 160°C can control the morphology, transitioning from nanoribbons to dendritic structures and finally to hexagonal nanoplatelets. researchgate.net
| Nanostructure | Synthesis Method | Key Features | Reference |
|---|---|---|---|
| Nanoparticles | Solvothermal / Thermal Decomposition | Controlled size (4-30 nm), can be cation-deficient (Co0.85Se). | capes.gov.brrsc.org |
| Thin Films | Electrochemical-Thermal Method | Crystalline CoSe or CoSe2 films formed directly on substrates. Phase depends on annealing temperature. | researchgate.net |
| Nanorods | Two-Step Hydrothermal/High-Temp Reaction | Porous structures, Se-doping possible. | acs.org |
| Nanosheets | Template-Free Solvothermal | Graphene-like morphology with a thickness under 10 nm. | rsc.orgresearchgate.net |
| Nanoflowers | Hydrothermal | Hierarchical 3D structures with high surface-to-volume ratio. | rsc.org |
| Dendritic Structures | Hydrothermal | Morphology can be tuned by synthesis temperature. | researchgate.net |
Influence of Reaction Parameters (pH, Temperature, Precursor Concentration, Surfactants, Reductants)
The morphology, composition, and particle size of cobalt selenide nanostructures are highly sensitive to the reaction parameters employed during synthesis. researchgate.net Careful control of these parameters is essential for achieving desired material properties.
pH and Temperature: The alkaline concentration (pH) and hydrothermal temperature are known to be significant factors in controlling the morphology of cobalt selenide. researchgate.net For instance, in the hydrothermal synthesis of cobalt sulfide (CoS), the temperature was investigated from 160°C to 220°C, with 200°C being optimal for high crystallinity. mdpi.com Temperatures below this resulted in amorphous phases, while higher temperatures led to the formation of cobalt oxide, indicating the instability of sulfur at high temperatures. mdpi.com Similarly, the synthesis of Co1-xS nanoparticles showed that an increase in temperature led to an increase in nanoparticle size. chalcogen.ro
Precursor Concentration: The concentration of cobalt and selenium precursors directly impacts the resulting nanostructures. Studies on Co1-xS nanoparticles have shown that a decrease in precursor concentration leads to a decrease in nanoparticle size. chalcogen.ro In the electrodeposition of cobalt-selenide, optimizing the concentration ratio between Cobalt(II) and selenium(IV) to 1:1 was found to provide the best catalytic efficiency. spast.org
Surfactants: Surfactants play a crucial role in controlling the growth, morphology, and stability of nanoparticles. researchgate.netresearchgate.net In the hydrothermal synthesis of CoSe, surfactants like CTAB, PVA, and SDS are used to control the composition, structure, and morphology of the products. researchgate.netlookchem.com Surfactants can prevent agglomeration of nanoparticles by providing steric stability at the solid interface. researchgate.netchalcogen.ro The choice of surfactant can even direct different growth pathways; for example, using oleic acid (OA) and trioctylphosphine (B1581425) oxide (TOPO) in combination for Co nanoparticle synthesis leads to single crystalline nanoparticles via a diffusional growth pathway. researchgate.net
Reductants: Reductants are often employed in the synthesis of cobalt selenide to facilitate the formation of the desired phase. Hydrazine (N2H4·H2O) is a common reductant used in the hydrothermal synthesis of CoSe nanostructures. researchgate.net
| Parameter | Influence | Example | Reference |
|---|---|---|---|
| pH | Controls morphology and composition. | Differences in morphology are often attributable to alkaline concentration. | researchgate.net |
| Temperature | Affects crystallinity, phase, and particle size. | For CoS, 200°C was optimal for crystallinity; higher temperatures formed cobalt oxide. For Co1-xS, size increased with temperature. | mdpi.comchalcogen.ro |
| Precursor Concentration | Impacts particle size and catalytic efficiency. | Decreasing precursor concentration decreased Co1-xS nanoparticle size. A 1:1 Co(II):Se(IV) ratio was optimal for electrodeposited Co-Se catalysts. | chalcogen.rospast.org |
| Surfactants | Control morphology, prevent agglomeration, and direct growth pathways. | Use of CTAB, PVA, and SDS in hydrothermal synthesis controls CoSe morphology. Oleic acid and TOPO lead to single crystalline Co nanoparticles. | researchgate.netresearchgate.net |
| Reductants | Facilitates the formation of the desired cobalt selenide phase. | Hydrazine (N2H4·H2O) is used as a reductant in the hydrothermal synthesis of CoSe. | researchgate.net |
Substrate-Assisted Growth and Template-Directed Synthesis
Growing cobalt selenide directly on a conductive substrate or using a template are effective strategies for creating structured, binder-free materials with enhanced performance for various applications. spast.org
Substrate-Assisted Growth: This approach involves the direct fabrication of cobalt selenide nanostructures onto a substrate, which can act as a current collector and support. For example, an amorphous cobalt-cobalt oxide/cobalt selenide composite film has been directly fabricated on a three-dimensional macro-porous Ni foam (NF) substrate via a simple electrodeposition method. rsc.org This direct growth method eliminates the need for polymer binders, which are often insulating and can hinder performance. spast.org
Template-Directed Synthesis: Templates provide a scaffold for the growth of nanostructures with controlled shapes and dimensions. mdpi.com
Hard Templates: Anodic aluminum oxide (AAO) templates have been widely used for the fabrication of various superconducting nanowires. mdpi.com The process involves filling the pores of the template with the desired material through techniques like electrodeposition or sol-gel methods. mdpi.com
Soft Templates: Gallium-based liquid metals have been utilized as soft templates for the synthesis of hollow Co-based nanostructures, including CoSe2. mdpi.com DNA nanotechnology also offers a route for the precise organization of nanoscale objects. DNA strands can be used as templates to guide the growth of nanoparticles into nanowires or other complex architectures. itb.ac.idprinceton.edu
Sacrificial Templates: A conductive porous carbon membrane, fabricated from the cryogenic polymerization of gelatin and glutaraldehyde, has been used as a template for the electrodeposition of shaggy porous cobalt-selenide. spast.org In other work, metal-organic frameworks have served as sacrificial templates to produce hollow CoSe2 microspheres. mdpi.com
| Method | Description | Example | Reference |
|---|---|---|---|
| Substrate-Assisted Growth | Direct growth of nanostructures on a conductive support. | Electrodeposition of a CoOx–CoSe composite film onto 3D nickel foam. | rsc.org |
| Template-Directed (Hard) | Utilizes rigid porous materials to define nanostructure shape. | Anodic aluminum oxide (AAO) templates for fabricating nanowires. | mdpi.com |
| Template-Directed (Soft) | Uses deformable structures like liquid metals or biomolecules as scaffolds. | Ga-Zn liquid alloys as soft templates for hollow CoSe2; DNA strands for guiding nanowire growth. | mdpi.comitb.ac.id |
| Template-Directed (Sacrificial) | The template is removed after synthesis to yield the final structure. | Porous carbon membrane for electrodeposition of Co-Se; Metal-organic frameworks for hollow CoSe2 microspheres. | spast.orgmdpi.com |
Advanced Characterization of Cobalt Selenide Structures
Elemental and Compositional Analysis
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Bulk Composition
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique for determining the elemental composition of materials with high accuracy and sensitivity. unil.chresearchgate.net In the context of cobalt selenide (B1212193), ICP-OES is employed to quantify the bulk composition and verify the stoichiometric ratio of cobalt and selenium.
The fundamental principle of ICP-OES involves introducing a sample, typically in a liquid form after acid digestion, into a high-temperature argon plasma (around 10,000 K). unil.ch This extreme temperature atomizes the sample and excites the atoms and ions of the constituent elements to higher energy levels. As these excited species relax to their ground state, they emit photons of characteristic wavelengths. The emitted light is collected and analyzed by a spectrometer, which separates the light into its component wavelengths. The intensity of the light at each specific wavelength is proportional to the concentration of the corresponding element in the sample. unil.chresearchgate.net
For the analysis of cobalt-base superalloys, a procedure involving yttrium as an internal standard has been developed for accurate analysis by ICP-AES. rsc.org The elements investigated included Co, Cr, Ni, W, Fe, Ta, Nb, Al, Mo, and Mn. rsc.org In the analysis of CoSe, researchers have used ICP-OES to confirm the atomic percentages of cobalt and selenium. For instance, after synthesis, the expected weight percentages of Co (42.74%) and Se (57.26%) were found to be in close agreement with the observed values of 41.38% and 55.97%, respectively, confirming the successful formation of the compound. isca.me
The technique is also valuable for detecting trace metal impurities that might be present in the cobalt selenide sample, which could significantly influence its properties. The ability to perform simultaneous multi-element determinations for up to 70 elements makes ICP-OES an efficient and cost-effective method for comprehensive compositional analysis. unil.ch
Spectroscopic Investigations of Electronic and Vibrational States
Spectroscopic techniques are indispensable for probing the electronic and vibrational characteristics of cobalt selenide, providing crucial information about its optical properties, chemical bonding, and crystal structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Absorption and Band Gap Estimation
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the optical absorption properties of cobalt selenide and to estimate its band gap energy. isca.mechalcogen.ro This method involves passing a beam of light through a sample and measuring the amount of light that is absorbed at each wavelength. isca.me The resulting absorption spectrum provides insights into the electronic transitions occurring within the material.
Cobalt selenide exhibits significant absorption in the UV and visible regions of the electromagnetic spectrum. isca.me A strong absorption peak in the UV region, for example around 275 nm or 365.7 nm, indicates its potential use as a UV filter. isca.mechalcogen.ro The absorption data can be further analyzed to determine the nature of the electronic band gap (direct or indirect) and its energy value.
The optical band gap (E_g) is typically estimated using a Tauc plot, where (αhν)^n is plotted against the photon energy (hν), with 'α' being the absorption coefficient and 'n' being a factor that depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). chalcogen.ro By extrapolating the linear portion of the Tauc plot to the energy axis, the band gap energy can be determined.
Reported band gap values for cobalt selenide vary depending on the synthesis method, morphology, and particle size. For instance, studies have reported direct band gaps of 1.74 eV and indirect band gaps of 0.22 eV for Co₉Se₈ nanostructures. chalcogen.ro Other research has found band gap values ranging from 1.8 eV to 3.6 eV for CoSe nanostructured thin films, with the band gap increasing as the particle size decreases due to quantum confinement effects. researchgate.net Polycrystalline CoSe thin films have shown a band gap of 1.7 eV. rsc.org The band gap of CoSe thin films prepared by the SILAR method has been reported to be in the range of 2.0 eV to 2.5 eV. orientjchem.org
Table of Reported Band Gap Values for Cobalt Selenide
| Synthesis Method/Material Form | Direct Band Gap (eV) | Indirect Band Gap (eV) | Reference(s) |
|---|---|---|---|
| Aqueous Solution (Co₉Se₈) | 1.74 | 0.22 | chalcogen.ro |
| Chemical Bath Deposition (Polycrystalline thin film) | 1.7 | - | rsc.org |
| Chemical Solution Deposition (Nanostructured thin films) | 1.8 - 3.6 | - | researchgate.net |
| SILAR (Thin films) | 2.0 - 2.5 | - | orientjchem.org |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the chemical bonds present in a material. chalcogen.romdpi.com It works by passing infrared radiation through a sample and measuring the absorption of radiation at different wavenumbers. The absorbed frequencies correspond to the vibrational frequencies of the chemical bonds within the material.
In the analysis of cobalt selenide, FTIR spectra can confirm the formation of the Co-Se bond and identify the presence of other functional groups or impurities. For instance, a characteristic intense peak around 671.1 cm⁻¹ has been attributed to the vibrations of the Co-Se bond, confirming the formation of cobalt selenide nanoparticles. chalcogen.ro
FTIR analysis can also reveal the presence of other species. For example, a band at 526.4 cm⁻¹ may indicate the formation of cobalt oxide (Co-O bonds). chalcogen.ro In studies of composite materials, such as nitrogen-doped biomass carbon-based cobalt selenide, FTIR has been used to identify functional groups like -OH (around 3380 cm⁻¹), C-H (2925 cm⁻¹), C=N (1627 cm⁻¹ and 1045 cm⁻¹), and C=O (1385 cm⁻¹). mdpi.com The presence of O-H bending and stretching vibrations, often observed around 1045.2 cm⁻¹ and 1382.7 cm⁻¹, can indicate the existence of cobalt complexes with hydroxyl groups. chalcogen.ro
Raman Spectroscopy for Lattice Vibrations and Phase Confirmation
Raman spectroscopy is a non-destructive technique that provides detailed information about the lattice vibrations (phonons) of a material, which are sensitive to its crystal structure, phase, and composition. chalcogen.rorsc.org The technique involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. The frequency shifts in the scattered light, known as Raman shifts, correspond to the vibrational modes of the material.
For cobalt selenide, Raman spectroscopy is used to confirm the formation of the desired crystalline phase and to identify any secondary phases. A characteristic Raman peak observed at 192 cm⁻¹ is specifically attributed to CoSe. chalcogen.ro The presence of this peak confirms the synthesis of the compound. Other peaks can provide further structural details; for example, a weak peak around 993 cm⁻¹ has been associated with the orthorhombic phase of CoSe. chalcogen.ro
Raman spectroscopy is also effective in identifying impurities or secondary phases. For instance, the presence of bands at 475 cm⁻¹ and 626 cm⁻¹ can be related to cobalt oxide. chalcogen.ro In studies of CoSe₂/C composites, peaks at 179 cm⁻¹ (Se-Se stretching mode), and 465, 510, and 663 cm⁻¹ are consistent with the orthorhombic phase of CoSe₂. researchgate.net In mixed nickel selenide and cobalt selenide catalysts, characteristic peaks for CoSe have been identified at 188 cm⁻¹ (A_g) and 678 cm⁻¹ (A₁_g). rsc.org
Table of Characteristic Raman Peaks for Cobalt Selenide and Related Phases
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
|---|---|---|
| 188 | A_g mode of CoSe | rsc.org |
| 192 | CoSe | chalcogen.ro |
| 465, 510, 663 | Cobalt element in orthorhombic CoSe₂ | researchgate.net |
| 475, 626 | Cobalt oxide | chalcogen.ro |
| 678 | A₁_g mode of CoSe | rsc.org |
Angle-Resolved Photoelectron Spectroscopy (ARPES) for Electronic Structure Mapping
Angle-Resolved Photoelectron Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic structure (band structure) and Fermi surfaces of crystalline solids. wikipedia.org It is based on the photoelectric effect, where incident photons eject electrons from a material's surface. By measuring the kinetic energy and the emission angle of these photoelectrons, one can determine their binding energy and momentum within the crystal. wikipedia.orgubc.ca
While specific ARPES studies focusing solely on pure cobalt selenide are not extensively detailed in the provided context, the technique is crucial for understanding the electronic properties of related cobalt-based materials. For example, in the study of Co₁/₃NbS₂, an intercalated compound, ARPES revealed that the electronic structure is significantly altered by the presence of cobalt. aps.org It showed a shallow electronic band of Co origin crossing the Fermi level and indicated that Co ions act as covalent bridges, amplifying interlayer hybridization. aps.org
For materials like LixCoO₂, ARPES studies have successfully mapped the Co 3d bands, identifying which bands cross the Fermi level and contribute to the material's electronic properties. researchgate.net The technique is highly surface-sensitive, typically probing the top few atomic layers, and requires an ultra-high vacuum environment to prevent electron scattering and sample contamination. wikipedia.orgubc.ca ARPES provides invaluable, momentum-resolved information that is fundamental to understanding the electronic behavior of materials like cobalt selenide, particularly in relation to their catalytic and electronic device applications.
Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy is a technique used to investigate the electronic and optical properties of materials, particularly semiconductors. It involves exciting a sample with photons of a specific energy (typically from a laser), which promotes electrons to higher energy states. As these electrons relax and recombine with holes, they can emit light (luminescence). The spectrum of this emitted light provides information about the material's band gap, defect states, and recombination mechanisms.
In the study of cobalt selenide, PL spectroscopy can be used to confirm the band gap energy and assess the crystalline quality. For polycrystalline CoSe thin films, room temperature photoluminescence spectra have shown a strong, symmetrical peak at 1.7 eV, which confirms the direct nature of the band gap determined from optical absorption measurements. rsc.org
The intensity and shape of the PL peaks can provide insights into the presence of defects or surface states, which can act as non-radiative recombination centers and quench the luminescence. For instance, in the synthesis of cobalt-doped zinc selenide/zinc sulfide (B99878) quantum dots, the fluorescence quantum yield was observed to increase significantly after doping with cobalt ions and coating with a ZnS shell, indicating a reduction in non-radiative recombination pathways. tandfonline.com
Thermal Stability Analysis (e.g., Thermogravimetric Analysis/Differential Thermal Analysis)
The thermal stability of cobalt selenide (CoSe₂) and its composites is a critical parameter, often evaluated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide insights into the material's behavior at elevated temperatures, including decomposition pathways and compositional integrity. tainstruments.comperkinelmer.com
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. perkinelmer.com For cobalt selenide compounds, TGA is frequently conducted in air to determine their oxidative stability. doi.orginoe.ro
Research on various cobalt selenide-based nanomaterials demonstrates distinct thermal decomposition profiles. For instance, the TGA of CoSe₂ nanoparticles embedded in rice-derived hard carbon interconnected with carbon nanotubes (CoSe₂@RHC@CNTs) reveals a multi-stage weight loss process in an air atmosphere. researchgate.net A notable weight loss occurs in the temperature range of 300–500 °C, which is attributed to the oxidation of CoSe₂ into cobalt oxides (such as Co₃O₄) and the combustion of the carbon components. researchgate.net
Similarly, the thermal analysis of a CoSe₂/carbonized foam hybrid (CoSe₂/C-900℃), conducted in an air atmosphere from 25 to 800 ℃, is used to quantify the CoSe₂ content in the composite. inoe.ro In the case of hierarchical nanotubes composed of CoSe₂ encapsulated in MoSe₂/C (CoSe₂⊂MoSe₂/C HNT), TGA performed in air shows a significant weight loss of approximately 63.75%. doi.org This loss is ascribed to the combustion of carbon and the conversion of CoSe₂ and MoSe₂ into their respective oxides, Co₃O₄ and MoO₃, along with the sublimation of selenium dioxide (SeO₂). doi.org This analysis allows for the calculation of the carbon content in the hybrid nanostructure, which was determined to be about 21.54%. doi.org
The thermal behavior of precursors used in the synthesis of cobalt selenide materials is also studied. The TGA of a cobalt-adenine metal-organic framework (Co-Ade MOF), a precursor for CoSe₂-based catalysts, showed a weight loss of 72.14% in an air atmosphere, leaving a residue of Co₃O₄. doi.org
The following table summarizes TGA findings for different cobalt selenide-based materials from various studies.
| Material | Atmosphere | Temperature Range (°C) | Key Observations | Reference |
|---|---|---|---|---|
| CoSe₂@RHC@CNTs | Air | Not specified - ~700 | Major weight loss between 300-500 °C due to oxidation of CoSe₂ and combustion of carbon. | researchgate.net |
| CoSe₂⊂MoSe₂/C HNT | Air | Not specified | Total weight loss of ~63.75% attributed to carbon combustion and conversion of selenides to oxides (Co₃O₄, MoO₃). | doi.org |
| CoSe₂/C-900℃ | Air | 25 - 800 | Used to quantify the CoSe₂ content in the hybrid material. | inoe.ro |
| CoSe₂@N-rGO | Air | 30 - 700 | TGA was performed to analyze thermal stability. | rsc.org |
| CoSe₂-NiSe₂/CN | O₂ | Not specified | TGA curves were measured to assess thermal properties. | rsc.org |
Differential thermal analysis, which measures the temperature difference between a sample and a reference material, can elucidate phase transitions. rjraap.com DTA studies on cobalt-rich multimetallic selenides have been performed to estimate material stability as a function of temperature treatment. acs.org For cobalt selenide nanoparticles, TGA/DTA results have indicated a strong interaction between the cobalt and selenide components. researchgate.net
Theoretical and Computational Investigations of Cobalt Selenides
Density Functional Theory (DFT) Applications in Electronic Structure Prediction
DFT calculations have been extensively used to predict and understand the electronic characteristics of cobalt selenides. royalsocietypublishing.orgmdpi.com This powerful computational method allows researchers to model the behavior of electrons within the material, providing a foundational understanding of its properties.
Elucidation of Electronic Band Structure and Density of States
DFT calculations are crucial for determining the electronic band structure and density of states (DOS) of cobalt selenides, which dictates their electrical conductivity and catalytic activity. aip.orgijera.com For instance, studies on Co9Se8 have revealed significant differences between its bulk and nanosheet forms. The bulk Co9Se8 is predicted to be a semiconductor with a bandgap of 1.0 eV, while the nanosheet form is metallic with semimetallic characteristics. aip.org This transition from a semiconductor to a metal when reducing the dimensionality highlights the tunability of cobalt selenide's electronic properties. aip.org
The analysis of the partial density of states (pDOS) for Co9Se8 nanosheets shows that the energy bands near the Fermi level are composed of Co 3d and Se 4p states. aip.org Specifically, the bands crossing the Fermi level are primarily composed of spin-up Se 4p states below the Fermi level and spin-down states (a hybrid of Se 4p and Co 3d) above it. aip.org This distinct spin-dependent electronic structure suggests potential for spintronic applications. aip.org In contrast, for iron-doped cobalt selenide (B1212193) (CS/XC-Fe), the density of states near the Fermi level is substantially higher than in pure CoSe, indicating enhanced electron transfer capabilities. rsc.orgrsc.org
| Material | Predicted Property | Key Finding | Reference |
| Co9Se8 Bulk | Semiconductor | 1.0 eV bandgap | aip.org |
| Co9Se8 Nanosheet | Metal with semimetallic features | Different ferrimagnetic ordering from bulk | aip.org |
| Fe-doped CoSe | Enhanced conductivity | Higher density of states near Fermi level | rsc.orgrsc.org |
| CoSe/NC Heterojunction | Strong metallic properties | Enhanced electronic coupling | mdpi.com |
Calculation of Adsorption Energies and Reaction Intermediates on Surfaces
DFT is instrumental in calculating the adsorption energies of various molecules and reaction intermediates on the surfaces of cobalt selenides, which is critical for understanding their catalytic mechanisms. For example, in the context of the oxygen reduction reaction (OOR), theoretical analysis of the Co9Se8 surface has been used to predict the reversible potentials for the formation of adsorbed reaction intermediates. acs.orgresearchgate.net
In studies related to CO2 reduction, DFT calculations have shown that the CuCo2Se4 surface has an optimal adsorption energy for the CO intermediate, which is key to its high selectivity towards C2 products like acetic acid and ethanol (B145695). nih.gov The presence of neighboring Co atoms influences the charge redistribution on the catalytic Cu sites after CO adsorption. nih.gov Similarly, for the oxygen evolution reaction (OER), it has been found that high-valent cobalt species such as CoO2 are key active intermediates, and their formation can be facilitated to enhance catalytic activity. mdpi.com The introduction of iron dopants and cobalt vacancies in CoSe2 has been shown through DFT to reduce the adsorption energy of the LiO2 intermediate, improving its performance in lithium-oxygen batteries. researchgate.net
Analysis of Charge Transfer and Electronic Coupling
Understanding charge transfer and electronic coupling is fundamental to explaining the enhanced performance of modified cobalt selenide materials. DFT calculations provide detailed insights into these phenomena. For instance, in iron-doped cobalt selenide composites, differential charge density analysis reveals electron transfer from the FeSe2 layer to the CoSe layer. rsc.org This charge transfer activates the Co sites, thereby improving the catalytic activity. rsc.org
Similarly, in nitrogen-doped biomass carbon-based cobalt selenide heterojunctions (CS/NC), a strong electronic coupling between the CN structure and CoSe is observed. mdpi.com The charge transfer direction is from the CN substrate to the CoSe, which injects electrons into the cobalt selenide and enhances its activity. mdpi.com This is evidenced by shifts in the binding energies observed in XPS, which are supported by DFT calculations. mdpi.com The creation of heterostructures, such as In2Se3-CoIn2-CoSe2, also promotes the establishment of internal electric fields that accelerate charge transfer and ion migration. ntu.edu.sg
Prediction of Overpotentials for Electrochemical Reactions
DFT calculations can be used to predict the overpotential for electrochemical reactions, providing a theoretical basis for experimental observations. For the oxygen reduction reaction on a pentlandite (B1173512) structure Co9Se8 surface, the overpotential was predicted to be about 0.22 V larger than for its sulfide (B99878) counterpart, Co9S8. acs.orgresearchgate.net This theoretical prediction is in qualitative agreement with experimental results, which show a higher measured overpotential for the selenide. acs.orgresearchgate.net
In another study, iron doping of cobalt selenide was shown to reduce the energy barrier for intermediate reactions in electrocatalysis by 0.25 eV, leading to a lower overpotential. researchgate.netrsc.org This reduction in overpotential is a direct consequence of the enhanced electron transfer capabilities and optimized electronic structure resulting from the doping. rsc.orgrsc.org
Modeling of Crystal Structures and Surface Energetics
Computational modeling is essential for understanding the crystal structures and surface energetics of cobalt selenides, which are closely linked to their catalytic and electronic properties. DFT calculations can be used to model various crystal structures and determine their relative stabilities. For example, DFT has been used to model the crystal structures of CoS2 and CoSSe, assuming a certain percentage of surface selenium, to understand the stability of the enlarged lattice structure in mesoporous CoSSe. osti.gov
The surface energy of different crystallographic planes can also be calculated to predict the most stable surfaces. For CuCo2Se4, the (100) surface has a lower surface energy (136 meV/f.u.) and is considered more thermodynamically stable, while the (111) surface, with a higher surface energy (243 meV/f.u.), is expected to be more catalytically active. nsf.gov These calculations help in understanding the morphology and exposed facets of synthesized nanocrystals. Theoretical investigations of multimetallic systems like Co-Fe-Ni selenides show that introducing different metals into the Co3Se4 structure linearly changes the unit cell volume, and the dopants may preferentially occupy certain crystal sites. acs.org
Simulation of Doping Effects on Electronic and Catalytic Properties
Simulations of doping effects are crucial for designing cobalt selenide-based materials with enhanced functionalities. Doping with other elements can significantly alter the electronic structure and, consequently, the catalytic properties.
Introducing iron into cobalt selenide, for instance, has been shown to enhance its conductivity and electrocatalytic performance for the oxygen evolution reaction. rsc.org DFT calculations reveal that the FeSe2 interface increases the density of states near the Fermi level, which facilitates electron transfer. rsc.orgrsc.org The d-band center of the catalyst also shifts, which can weaken the adsorption energy of reaction intermediates and facilitate their desorption. rsc.org
Similarly, doping CoSe2 with phosphorus can generate vacancies and defects, leading to the formation of metallic cobalt as a reactive species for the hydrogen evolution reaction (HER). cityu.edu.hk The combination of nickel doping and cobalt vacancies in cobalt selenide can upshift the Se 4pz orbital, promoting hybridization with the H 1s electron cloud and decreasing the energy barrier for the HER. cityu.edu.hk In the case of nitrogen doping of carbon-supported CoSe, the increase in interlayer spacing and changes in the energy band filling state enhance the material's conductivity and catalytic activity. mdpi.com
| Dopant | Cobalt Selenide Phase | Effect | Key Finding | Reference |
| Iron (Fe) | CoSe | Enhanced OER activity | Increased DOS near Fermi level, shifted d-band center | rsc.org |
| Phosphorus (P) | CoSe2 | Enhanced HER activity | Creation of vacancies and metallic Co reactive species | cityu.edu.hk |
| Nickel (Ni) & Vacancies | CoSe | Enhanced HER activity | Upshifted Se 4pz orbital, optimized H adsorption | cityu.edu.hk |
| Nitrogen (N) | CoSe on Carbon | Enhanced OER activity | Increased interlayer spacing, enhanced conductivity | mdpi.com |
| Copper (Cu) | CoSe2 | Enhanced CO2 reduction | Optimal CO adsorption energy for C2 product formation | nih.gov |
Understanding Phase Transitions and Stability
Theoretical and computational investigations, primarily leveraging Density Functional Theory (DFT), are indispensable for elucidating the fundamental principles governing the phase stability and transitions of cobalt selenide polymorphs. These computational approaches allow researchers to predict and analyze material properties at the atomic level, providing insights that are often difficult to obtain through experimental methods alone.
Probing Polymorph Stability
Cobalt selenide is known to exist in several crystal structures, or polymorphs, including cubic (pyrite-type), orthorhombic, and hexagonal phases. researchgate.netacs.org Computational studies assess the relative stability of these polymorphs by calculating their total energies or formation energies. The phase with the lower energy is considered more thermodynamically stable under given conditions.
DFT calculations have been employed to explore the stability of these different phases. For instance, theoretical studies have investigated the transition between orthorhombic-CoSe₂ (o-CoSe₂) and cubic-CoSe₂ (c-CoSe₂). nih.gov It has been shown that creating a polymorphic structure, where cubic and orthorhombic phases are uniformly mixed, can enhance stability. researchgate.net This increased stability is attributed to the strong orbital hybridization between Cobalt 3d and Selenium 4p orbitals, which stabilizes the electronic structure and results in a more robust lattice. researchgate.net
Furthermore, theoretical calculations can predict how doping or the creation of heterostructures influences stability. The introduction of other elements can trigger phase transformations. For example, phosphorus doping has been computationally and experimentally shown to induce a structural phase transition from the cubic CoSe₂ to the orthorhombic phase. arxiv.org Conversely, doping with bromine can drive the transition from o-CoSe₂ to c-CoSe₂, creating a heterointerface. rsc.org DFT calculations revealed that Br-doping introduces defect sites that reconstruct the electronic structure, facilitating the phase change. rsc.org
Dynamic Stability and Phonon Calculations
Beyond thermodynamic stability, which is related to the total energy, dynamic stability is crucial. A crystal structure must be dynamically stable to exist, meaning it is stable against any small atomic displacement. This is assessed computationally by calculating the phonon dispersion curves. Phonons are quantized modes of vibration in a crystal lattice. If the calculated phonon dispersion curves show no imaginary frequencies across the entire Brillouin zone, the structure is considered dynamically stable. While specific phonon dispersion studies on cobalt selenide phase transitions are not extensively detailed in the provided context, this method is a standard and powerful tool in computational materials science. For example, phonon calculations using DFT have been effectively used to study the hcp-fcc phase transition in pure cobalt, demonstrating the method's utility in understanding phase stability and transformation dynamics. diva-portal.org
Investigating Phase Transitions
Computational modeling is a powerful tool for understanding the mechanisms of phase transitions. Theoretical calculations can map out the energy landscape of a transition, identifying the energy barriers and the lowest energy pathways. Studies have shown that phase transformations, such as from hexagonal CoSe to orthorhombic CoSe₂, can be achieved through methods like annealing. researchgate.netacs.org DFT results can explain the driving forces for such transitions by analyzing the electronic structure. For example, after a phase transition from hexagonal to orthorhombic CoSe₂, the d-band center of the Co atom in the orthorhombic phase was found to be closer to the Fermi level, indicating a change in electronic properties that can affect catalytic activity. acs.org
Similarly, the formation of heterostructures, like CoSe₂/CoN, can be accompanied by a phase transition from orthorhombic to cubic CoSe₂. nih.gov Theoretical calculations indicate that such heterostructures can modulate the local coordination environment and lower the thermodynamic barriers for certain chemical reactions by tailoring the d-orbital electronic structure of the cobalt atom. nih.gov
Summary of Computational Findings
The following table summarizes key findings from theoretical and computational investigations into the stability and phase transitions of cobalt selenides.
| Cobalt Selenide System | Computational Method | Key Findings on Stability and Phase Transition |
|---|---|---|
| Polymorphic CoSe₂ (Cubic/Orthorhombic) | DFT | The formation of polymorphic CoSe₂ is thermodynamically favorable due to good lattice matching, resulting in lower free energy compared to single-crystal phases. This enhances structural stability. researchgate.net |
| Hexagonal CoSe (h-CoSe) to Orthorhombic CoSe₂ (o-CoSe₂) | DFT | A phase transition from h-CoSe to o-CoSe₂ was investigated. DFT revealed that after the transition, Co sites in o-CoSe₂ became more active, and its metallic behavior conferred excellent electrical conductivity. acs.org |
| Orthorhombic CoSe₂ to Cubic CoSe₂ | DFT | A phase transition from o-CoSe₂ to c-CoSe₂ can be realized alongside the formation of a CoN heterostructure. Calculations show this lowers thermodynamic barriers for electrocatalytic reactions. nih.gov |
| Phosphorus-doped CoSe₂ | First-principles calculations | P-doping can induce a structural phase transition from cubic CoSe₂ to the orthorhombic phase. arxiv.org |
| Bromine-doped CoSe₂ | DFT | Br-doping can induce a controlled transition from o-CoSe₂ to c-CoSe₂. DFT shows Br-doping creates defect sites that reconstruct the electronic structure, driving the phase change. rsc.org |
| Co₉Se₈ (Pentlandite) | VASP (DFT) | Theoretical analysis of the (202) surface was performed to predict reaction pathways for oxygen reduction, comparing its activity to cobalt sulfide. acs.orgresearchgate.net |
Electrochemical Applications of Cobalt Selenide
Electrocatalysis for Water Splitting
Electrochemical water splitting is a key technology for producing high-purity hydrogen, a clean and sustainable energy carrier. The process involves two half-reactions: the Hydrogen Evolution Reaction (HER) at the cathode and the Oxygen Evolution Reaction (OER) at the anode. Cobalt selenides have emerged as a versatile class of non-precious metal catalysts that can efficiently drive both reactions. nih.gov
Oxygen Evolution Reaction (OER) Catalysis
The OER is often the bottleneck in water splitting due to its sluggish kinetics involving a complex four-electron transfer process. x-mol.net Cobalt selenides, with their unique electronic structures and high intrinsic activity, are being explored as efficient OER electrocatalysts. acs.org Various phases of cobalt selenide (B1212193), such as CoSe, CoSe₂, Co₇Se₈, and Co₀.₈₅Se, have been reported to exhibit notable OER performance. x-mol.net
The design of cobalt selenide catalysts focuses on maximizing the number of active sites, enhancing electrical conductivity, and facilitating mass transport. Nanostructuring is a common strategy, with morphologies like nanoparticles, nanosheets, nanorods, and hierarchical structures being developed. acs.orgnih.gov The performance of these catalysts is evaluated based on several key metrics:
Overpotential: This is the additional potential required beyond the thermodynamic equilibrium potential (1.23 V vs. RHE) to drive the OER at a specific current density, typically 10 mA cm⁻². A lower overpotential signifies a more efficient catalyst. For instance, electrodeposited Co₇Se₈ nanostructures have shown a low overpotential of 260 mV to achieve 10 mA cm⁻². nih.gov Coral-like CoSe has been reported to require an overpotential of 295 mV at the same current density. acs.org
Tafel Slope: This parameter, derived from the Tafel equation, provides insight into the reaction kinetics. A smaller Tafel slope indicates a faster increase in the reaction rate with an increase in overpotential. Co₇Se₈ has demonstrated a small Tafel slope of 32.6 mV dec⁻¹, suggesting favorable OER kinetics. nih.gov A coral-like CoSe electrode exhibited a Tafel slope of 40 mV dec⁻¹. acs.org
Current Density: This metric reflects the rate of the electrochemical reaction per unit area of the electrode. Higher current densities at lower overpotentials are desirable. For example, a three-dimensional coral-like CoSe electrocatalyst achieved a high current density of approximately 97.5 mA cm⁻² at 1.606 V vs. RHE. acs.org
Durability: Long-term stability is crucial for practical applications. Cobalt selenide catalysts have shown promising durability. For instance, electrodeposited Co₇Se₈ maintained its catalytic activity for over 12 hours. nih.gov The coral-like CoSe electrocatalyst retained 98% of its initial current density after 10,000 seconds of continuous operation. acs.org
Interactive Table of OER Performance for Cobalt Selenide-Based Catalysts
| Catalyst | Morphology | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Durability | Reference |
| Co₇Se₈ | Flake-like nanostructures | 260 | 32.6 | > 12 h | nih.gov |
| Coral-like CoSe | 3D coral-like | 295 | 40 | 98% retention after 10,000 s | acs.org |
| CoSe₂/PPy | Nanocomposite | 215 | 43 | - | researchgate.net |
| CoOₓ–CoSe | Amorphous composite film | - | - | - | x-mol.net |
| V@CoSe₂-1 | - | 310 | 51.56 | 16 h | rsc.org |
| Fe-CoSe₂/CNFs | Nanoparticles on carbon nanofibers | 263 | 51 | - | nih.gov |
| CS/2XC-Fe@2 | Iron-doped composite | 261.8 | 73.37 | - | rsc.orgnih.gov |
To further boost the OER performance of cobalt selenide, researchers have employed strategies like doping with other elements and creating heterostructures.
Doping: Introducing other metal atoms into the cobalt selenide lattice can modulate its electronic structure, create more active sites, and enhance intrinsic activity. For example, doping CoSe₂ with vanadium has been shown to increase the number of electroactive sites, leading to an overpotential of 310 mV at 10 mA cm⁻² and a Tafel slope of 51.56 mV dec⁻¹. rsc.org Similarly, iron doping of CoSe supported on carbon has resulted in an overpotential of 261.8 mV at 10 mA cm⁻², a significant improvement over pure CoSe. rsc.org Theoretical calculations suggest that Fe doping can enhance electron transfer capabilities and reduce the energy barrier for intermediate reactions. rsc.org
Heterostructuring: Creating interfaces between cobalt selenide and other materials can lead to synergistic effects that enhance catalytic activity. A heterostructure of CoSe₂ and cobalt nitride (CoN) embedded in a carbon cage has been shown to exhibit excellent and stable OER activity. nsf.gov The heterointerface can modulate the local coordination environment and lower the thermodynamic barriers for the reaction. nsf.govacs.org Another example is the formation of a heterostructure of iron selenide and cobalt phosphide, which enhances the OER activity per Co site due to charge redistribution at the interface. acs.org
Hydrogen Evolution Reaction (HER) Catalysis
Cobalt selenides are also effective catalysts for the HER, the other half of the water splitting reaction. Their performance is often compared to that of platinum, the benchmark HER catalyst. Amorphous cobalt selenide films, for instance, have been shown to require an overpotential of approximately 135 mV to drive the HER at a current density of -10 mA cm⁻² in acidic media, with stability for over 16 hours. nih.govresearchgate.net The HER activity can be influenced by the crystal phase of the cobalt selenide. For example, orthorhombic CoSe₂ has been found to be more active than hexagonal CoSe, with the active sites shifting from Se in the hexagonal phase to Co in the orthorhombic phase.
Bifunctional Electrocatalysts for Overall Water Splitting
A significant advantage of cobalt selenide is its ability to function as a bifunctional catalyst, active for both the OER and HER in the same electrolyte. This simplifies the design of water electrolyzers, as a single material can be used for both the anode and cathode.
Other Electrocatalytic Processes
Beyond water splitting, the electrocatalytic applications of cobalt selenide are expanding into other important areas, including the oxygen reduction reaction (ORR), CO₂ reduction, and alcohol oxidation.
The Oxygen Reduction Reaction (ORR) is a critical process in fuel cells and metal-air batteries. Cobalt selenides have shown promise as efficient ORR catalysts. For instance, Co₀.₈₅Se with ordered cation vacancies has demonstrated remarkable ORR activity with a high half-wave potential of 0.87 V vs. RHE. rsc.org When used in an Al-air battery, it exhibited superior performance over a wide temperature range. rsc.org Similarly, hollow nickel cobalt selenide nanospheres have been used as a bifunctional catalyst for both ORR and OER in rechargeable Zn-air batteries, showing an onset potential of 0.89 V for the ORR. acs.org A mixture of nickel selenide and cobalt selenide has also been shown to enhance the bifunctional oxygen activity in Zn-air batteries. rsc.org
In the realm of CO₂ reduction , copper cobalt selenide (CuCo₂Se₄) has emerged as a highly selective catalyst for converting CO₂ into carbon-rich, value-added products like ethanol (B145695) and acetic acid. nih.govresearchgate.net This selectivity is a significant challenge in the field, and the catalyst surface of CuCo₂Se₄ plays a key role in directing the reaction pathway towards C2+ products.
Furthermore, cobalt selenide-based catalysts are also active for alcohol oxidation reactions . CuCo₂Se₄ has been shown to be active for the oxidation of methanol (B129727) and ethanol. researchgate.net Copper-doped cobalt selenide has also demonstrated high activity for methanol oxidation. acs.org This opens up possibilities for use in direct alcohol fuel cells and for replacing the sluggish OER with thermodynamically more favorable alcohol oxidation reactions to improve the efficiency of hydrogen production. acs.org
Oxygen Reduction Reaction (ORR)
Cobalt selenide (CoSe₂) has garnered significant attention for its potential as an electrocatalyst in the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. The catalytic activity of cobalt selenide is influenced by its crystal structure and the presence of support materials. acs.org For instance, CoSe₂ exists in two common crystal forms: a cubic pyrite-type and an orthorhombic marcasite-type. The cubic phase, obtained at higher temperatures (400–430 °C), has demonstrated higher ORR activity compared to the orthorhombic phase. acs.org
The performance of cobalt selenide catalysts can be significantly enhanced by depositing them on high-surface-area, conductive supports like amorphous carbon or carbon nanotubes. acs.org However, a major challenge with such hybrid catalysts is the often weak interaction between the catalytic centers and the support material, which can lead to diminished activity and stability. acs.org Research has also indicated that the non-stoichiometric cobalt selenide, Co₀.₈₅Se, shows excellent electrocatalytic activity for ORR. In this material, Co²⁺ ions are considered the active sites for the reaction. rsc.org Furthermore, theoretical calculations have shown that transforming orthorhombic CoSe₂ to monoclinic Co₃Se₄ can significantly lower the Gibbs free energy for the rate-determining step of the ORR, thereby boosting catalytic activity. mdpi.com
| Catalyst | Support/Dopant | Key Finding | Reference |
|---|---|---|---|
| Cubic CoSe₂ | - | Higher ORR activity than orthorhombic phase. | acs.org |
| Co₀.₈₅Se-NHCS | Nitrogen-doped Hollow Carbon Spheres | High performance for ORR, with Co²⁺ as the active site. | rsc.org |
| Cu-14-Co₃Se₄/GC | Cu-doping, Reduced Graphene Oxide, Carbon Nanotubes | Highest half-wave potential of +0.782 V in 0.1 M KOH. | mdpi.com |
Electrocatalytic Carbon Dioxide Reduction to Carbon-Rich Products
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a key strategy for mitigating climate change and achieving a carbon-neutral economy. Copper cobalt selenide (CuCo₂Se₄) has been identified as a highly efficient and selective catalyst for this reaction, particularly for producing carbon-rich C2+ products. x-mol.netresearchgate.netdntb.gov.ua
Synthesized via a hydrothermal method, CuCo₂Se₄ electrodes have demonstrated the ability to reduce CO₂ at applied potentials ranging from -0.1 to -0.9 V versus the reversible hydrogen electrode (RHE). researchgate.netdntb.gov.ua A remarkable feature of this catalyst is its high product selectivity, which is dependent on the applied potential. At lower potentials (from -0.1 to -0.3 V), CuCo₂Se₄ exclusively produces C2 products, such as acetic acid and ethanol, with 100% Faradaic efficiency. researchgate.netdntb.gov.ua At more negative potentials (-0.9 V), the product profile shifts to C1 compounds like formic acid and methanol. researchgate.netdntb.gov.ua
This high selectivity towards C2 products at low overpotentials is a significant advancement, as many other catalysts tend to produce C1 products under similar conditions. nih.gov Density functional theory (DFT) calculations suggest that this selectivity is due to an optimal CO adsorption energy on the catalyst surface. researchgate.netdntb.gov.ua The study indicated that while the Cu site is more catalytically active than the Co site, the neighboring cobalt atoms influence the charge density on the active site, which is crucial for the subsequent reduction of the adsorbed CO intermediate to C2 products. researchgate.netdntb.gov.ua
| Applied Potential (vs RHE) | Primary Products | Faradaic Efficiency | Reference |
|---|---|---|---|
| -0.1 V to -0.3 V | Acetic Acid, Ethanol (C2) | 100% | researchgate.netdntb.gov.ua |
| -0.9 V | Formic Acid, Methanol (C1) | - | researchgate.netdntb.gov.ua |
Alcohol Oxidation
Cobalt selenide-based materials have also shown promise as electrocatalysts for the oxidation of alcohols, a reaction of interest for fuel cells and electrosynthesis. The same copper cobalt selenide (CuCo₂Se₄) catalyst that is effective for CO₂ reduction is also active for the oxidation of methanol and ethanol. x-mol.netresearchgate.netdntb.gov.ua In an anodic chamber, it can oxidize methanol to formic acid and ethanol to acetic acid. researchgate.netdntb.gov.ua The catalyst demonstrates moderate activity, achieving an anodic current density of 75 mA cm⁻² at a potential of 1.45 V vs RHE in the presence of 1 M methanol or ethanol in 1 M KOH. nih.gov
Furthermore, doping cobalt selenide with other metals can enhance its activity for alcohol oxidation. A copper-doped cobalt selenide (Cu-Co₀.₈₅Se@NC) has been developed as a bifunctional catalyst for both the hydrogen evolution reaction and mono-alcohol oxidation. ubc.ca This catalyst showed varied activity for different alcohols, with the reactivity order being methanol > ethanol > isopropanol (B130326) > n-propanol. ubc.caresearchgate.net For the methanol oxidation reaction (MOR), the Cu-Co₀.₈₅Se@NC catalyst required an overpotential of only 56 mV to achieve a current density of 10 mA cm⁻². ubc.ca
Urea (B33335) Oxidation Reaction (UOR)
The electrochemical oxidation of urea, a component of wastewater, coupled with hydrogen production is an energy-saving and environmentally beneficial process. Cobalt selenide has been investigated as a cost-effective catalyst for the urea oxidation reaction (UOR). Self-supported CoSe₂ nanorods anchored on cobalt foam have demonstrated excellent electrocatalytic activity for UOR, requiring an overpotential of 260 mV to drive the reaction. acs.org
Heterostructures combining cobalt selenide with other metal selenides have shown enhanced performance. For example, a Ni₀.₈₅Se/CoSe₂ heterojunction exhibited superior bifunctional activity for both UOR and the hydrogen evolution reaction (HER). Theoretical calculations revealed that the CoSe₂ component facilitates the reconstruction of Ni₀.₈₅Se, creating more active sites and lowering the kinetic barriers for UOR. Similarly, Co/CoSe₂ nanoparticles encapsulated in nitrogen-doped porous graphitized carbon (Co/CoSe₂@CNx) have been developed as a bifunctional electrocatalyst for both ORR and UOR. This material's engineered interface allows for efficient charge redistribution, speeding up charge transfer. rsc.org
| Catalyst | Key Performance Metric | Reference |
|---|---|---|
| CoSe₂/Co nanorods | Overpotential of 260 mV for UOR. | acs.org |
| Ni₀.₈₅Se/CoSe₂ | UOR potential of 1.292 V at 10 mA·cm⁻². | |
| Co/CoSe₂@CNx | Narrow potential gap (ΔE = 0.54 V) between UOR and ORR. | rsc.org |
| Ni₆Co₆Se@NiTe | Requires 1.33 V to achieve 10 mA cm⁻² for alkaline urea electrolysis. | dntb.gov.ua |
Fundamental Mechanistic Studies in Electrocatalysis
Investigation of Active Sites and Reaction Pathways
Understanding the active sites and reaction pathways is crucial for designing more efficient cobalt selenide electrocatalysts. For non-stoichiometric selenides like Co₀.₈₅Se, different valence states of cobalt act as active sites for different reactions. It is suggested that Co³⁺ is beneficial for the oxygen evolution reaction (OER), while Co²⁺ is the active site for the oxygen reduction reaction (ORR). rsc.org Mechanistic studies on cobalt selenide electrodes have shown that a higher cobalt charge state favors the OER, whereas a lower charge state promotes the hydrogen evolution reaction (HER).
The nature of the active site can also depend on the specific phase of the cobalt selenide. Density functional theory (DFT) calculations revealed that for hexagonal CoSe (h-CoSe-NC), the anion Se sites are the active centers for the HER. However, after a phase transition to orthorhombic CoSe₂ (o-CoSe₂-NC), the Co sites become more active than the Se sites for hydrogen evolution. Doping can also alter the active sites. For instance, in sulfur-doped Co₀.₈₅Se, the active sites for HER were found to reverse from the cationic Co sites to the anionic S sites.
In the context of CO₂ reduction on CuCo₂Se₄, theoretical calculations identified the Cu site as having better catalytic activity than Co. researchgate.netdntb.gov.ua However, the neighboring Co atoms play a crucial role by influencing the charge density redistribution on the catalytic site after the adsorption of the CO intermediate, which in turn dictates the reaction pathway towards C1 or C2 products. researchgate.netdntb.gov.ua For OER on iron-containing nickel cobalt sulfoselenides, it is believed that Ni³⁺ species improve electrophilicity and oxygen adsorption, increasing the number of NiOOH active sites during the reaction.
Interfacial Charge Transfer Kinetics
The efficiency of an electrocatalyst is heavily dependent on the kinetics of charge transfer at the catalyst-electrolyte interface. Electrochemical Impedance Spectroscopy (EIS) is a common technique used to study these kinetics, with the charge transfer resistance (Rct) being a key parameter. A smaller Rct value signifies faster charge transfer.
For cobalt selenide catalysts, several factors influence the charge transfer kinetics. The intrinsic metallic conductivity of transition metal selenides facilitates electron transfer. rsc.org Creating intimate contact between cobalt selenide crystallites and a conductive carbon matrix is shown to enable faster ion and charge transfer, especially at high rates.
Heterostructures and doping have proven to be effective strategies for improving charge transfer kinetics. The formation of a Ni₀.₈₅Se/CoSe₂ heterojunction greatly improves charge transfer efficiency. Similarly, in CoSe₂/ZnSe heterostructures, a built-in electric field at the interface can reduce the migration barriers for ions and facilitate charge transfer behavior. In iron-containing nickel cobalt sulfoselenides, the presence of sulfur and selenium is crucial for facilitating charge transfer across the electrode-electrolyte interface. The improved kinetics in these systems are often attributed to the modulation of the material's electronic structure and the creation of synergistic effects at the interfaces.
Energy Storage Applications of Cobalt Selenide
Sodium-Ion Batteries (SIBs)
Cobalt selenide (B1212193) (CoSe₂) is considered a significant potential anode material for sodium-ion batteries (SIBs) because of its high theoretical capacity. hgxx.org However, its practical application has been hindered by challenges such as substantial volume expansion during the charge-discharge process, which leads to poor cycling performance. hgxx.org
As an anode for SIBs, cobalt selenide-based materials have demonstrated notable performance. For instance, hollow cobalt selenide microspheres have shown a discharge capacity of 467 mAh g⁻¹ after 40 cycles at a current density of 500 mA g⁻¹, with a capacity retention of 91% from the second cycle onwards. acs.orgnih.gov More advanced architectures, such as cobalt selenide spheres anchored on reduced graphene oxide (CSSs@rGO), exhibit a high reversible specific capacity of 554 mAh g⁻¹ after 50 cycles at a current density of 100 mA g⁻¹. frontiersin.org This material also shows exceptional long-term stability, maintaining a capacity of 390 mAh g⁻¹ after 3,000 cycles at 1,000 mA g⁻¹. frontiersin.org
Another promising nanostructure, a phosphorus-doped cobalt selenide@nitrogen-doped carbon hollow nanobox (P-Co₀.₈₅Se@PNC), delivers a reversible specific capacity of 351.52 mAh g⁻¹ over 100 cycles at 1 A g⁻¹. rsc.org It also boasts remarkable cycling stability, with a minimal capacity decay of only 0.075% after 1000 cycles at a high current density of 10 A g⁻¹. rsc.org The coulombic efficiency for these advanced materials consistently remains high, often between 99.66% and 102.21% after the initial cycle. frontiersin.org
| Material | Current Density | Specific Capacity | Cycles | Capacity Retention | Reference |
|---|---|---|---|---|---|
| Hollow CoSe Microspheres | 500 mA g⁻¹ | 467 mAh g⁻¹ | 40 | 91% | acs.orgnih.gov |
| CSSs@rGO | 100 mA g⁻¹ | 554 mAh g⁻¹ | 50 | - | frontiersin.org |
| CSSs@rGO | 1000 mA g⁻¹ | 390 mAh g⁻¹ | 3000 | - | frontiersin.org |
| P-Co₀.₈₅Se@PNC | 1 A g⁻¹ | 351.52 mAh g⁻¹ | 100 | - | rsc.org |
| P-Co₀.₈₅Se@PNC | 10 A g⁻¹ | - | 1000 | 99.925% | rsc.org |
To overcome the inherent challenges of cobalt selenide, such as volume expansion and poor conductivity, researchers have developed several key design strategies. hgxx.org
Nano-architectures: Creating specific nanostructures is a primary strategy. Hollow structures, like the hollow cobalt selenide microspheres synthesized via spray pyrolysis and selenization, provide buffer space to accommodate volume changes during sodiation/desodiation. acs.orgnih.gov Similarly, urchin-like CoSe₂ and phosphorus-doped hollow nanoboxes (P-Co₀.₈₅Se@PNC) are designed to mitigate volume stress. hgxx.orgrsc.org The hollow and homogeneous structure of these nanoboxes is particularly effective in this regard. rsc.org
Carbon Composites: Integrating cobalt selenide with carbonaceous materials is a widely used approach to enhance electronic conductivity and buffer volume expansion. frontiersin.org One example involves embedding cobalt selenide crystallites within an amorphous carbon matrix, which is then anchored on reduced graphene oxide (rGO) sheets. frontiersin.orgfrontiersin.org This composite, CSSs@rGO, benefits from the intimate contact between the components, facilitating faster ion and charge transfer. frontiersin.org Porous carbon nanofibers have also been used as a robust support for CoSe₂ nanoparticles, improving cycle stability and rate capability. polimi.it
Interface Engineering and Doping: Modifying the material at the atomic level can significantly boost performance. The effective doping of phosphorus into Co₀.₈₅Se@NC introduces vacancies and increases the lattice spacing, which facilitates the transport of sodium ions. rsc.org Interface engineering, such as creating heterostructures like CoSe₂/ZnSe, can build a strong built-in electric field at the interface, reducing the migration barriers for Na⁺ and improving reaction kinetics. researchgate.net
Lithium-Ion Batteries (LIBs)
Transition-metal selenides, including cobalt selenide, are promising anode materials for lithium-ion batteries (LIBs) due to their high theoretical capacity. acs.orgnih.gov
Research in this area has focused on creating composite materials to enhance performance. A notable example is a bimetallic transition-metal selenide nanocube composite embedded in a nitrogen-doped carbon matrix (CoNiSe₂/NC). acs.orgnih.gov This material demonstrates a high reversible capacity of 1245 mAh g⁻¹ at a current density of 0.1 A g⁻¹. acs.org Its cycling stability is also impressive, retaining a capacity of 1006.7 mAh g⁻¹ at 0.5 A g⁻¹ after 120 cycles. acs.org Even at a high rate of 1 A g⁻¹, the capacity remains at 642.9 mAh g⁻¹ after 1000 cycles, showcasing the effectiveness of combining bimetallic selenides with a conductive carbon matrix for high-performance LIBs. acs.orgnih.gov
| Material | Current Density | Specific Capacity | Cycles | Reference |
|---|---|---|---|---|
| CoNiSe₂/NC | 0.1 A g⁻¹ | 1245 mAh g⁻¹ | - | acs.org |
| CoNiSe₂/NC | 0.5 A g⁻¹ | 1006.7 mAh g⁻¹ | 120 | acs.org |
| CoNiSe₂/NC | 1 A g⁻¹ | 642.9 mAh g⁻¹ | 1000 | acs.orgnih.gov |
Supercapacitors
Cobalt selenide and its derivatives are also being investigated as high-performance electrode materials for supercapacitors, owing to their potential for high specific capacitance and good rate capability.
Bimetallic nickel-cobalt (B8461503) selenides have shown particularly strong performance. A series of NiₓCo₁₋ₓSe₂ materials were investigated, with the Ni₀.₆Co₀.₄Se₂ composition exhibiting a specific capacitance of 1580 F g⁻¹ at a current density of 1 A g⁻¹ and 1205 F g⁻¹ at 20 A g⁻¹. nih.gov This material also displays excellent cyclic longevity, with 90% capacitance retention after 20,000 cycles at 10 A g⁻¹. nih.gov
Another study on NiₓCo₃₋ₓSe₄ particles found that the optimized Ni₀.₉₅Co₂.₀₅Se₄ electrode achieved a specific capacitance of 1038.75 F g⁻¹ at 1 A g⁻¹. rsc.org This electrode also demonstrated excellent rate capability, retaining 94.58% of its initial capacitance when the current density was increased to 10 A g⁻¹. rsc.org When assembled into a hybrid supercapacitor (HSC), the Ni₀.₉₅Co₂.₀₅Se₄//AC device showed superior long-term stability, retaining 95.21% of its initial capacity after 4000 cycles. rsc.org The high performance is attributed to a combination of high surface area, low charge transfer resistance, and synergistic effects between the nickel and cobalt ions. nih.govrsc.org
| Material | Current Density | Specific Capacitance | Cycles | Capacity Retention | Reference |
|---|---|---|---|---|---|
| Ni₀.₆Co₀.₄Se₂ | 1 A g⁻¹ | 1580 F g⁻¹ | - | - | nih.gov |
| Ni₀.₆Co₀.₄Se₂ | 20 A g⁻¹ | 1205 F g⁻¹ | - | - | nih.gov |
| Ni₀.₆Co₀.₄Se₂ | 10 A g⁻¹ | - | 20,000 | 90% | nih.gov |
| Ni₀.₉₅Co₂.₀₅Se₄ | 1 A g⁻¹ | 1038.75 F g⁻¹ | - | - | rsc.org |
| Ni₀.₉₅Co₂.₀₅Se₄ | 10 A g⁻¹ | - | - | 94.58% | rsc.org |
| Ni₀.₉₅Co₂.₀₅Se₄//AC HSC | 4 A g⁻¹ | - | 4000 | 95.21% | rsc.org |
Strategies for Enhancing Supercapacitive Behavior
To unlock the full potential of cobalt selenide as a supercapacitor electrode material, various strategies have been developed to enhance its supercapacitive behavior. These methods primarily focus on improving electrical conductivity, increasing the number of active sites, and facilitating ion diffusion. Key strategies include the formation of bimetallic selenides, the modulation of morphology, and the creation of heterostructures.
Bimetallic Selenides
Incorporating a second metal into the cobalt selenide structure to form bimetallic or ternary selenides is a highly effective strategy to boost electrochemical performance. The synergistic effects between the different metal cations can lead to richer redox reactions, improved electrical conductivity, and enhanced structural stability. mdpi.com
Nickel-cobalt selenides (Ni-Co-Se) have been extensively studied. The introduction of nickel can significantly improve the electrical conductivity and provide more active sites for Faradaic reactions. For instance, a series of NiₓCo₁₋ₓSe₂ selenides were investigated, with the Ni₀.₆Co₀.₄Se₂ composition exhibiting a high specific capacitance of 1580 F g⁻¹ at 1 A g⁻¹. nih.gov This enhancement is attributed to the generation of highly active MOOH (M = Ni, Co) phases during electrochemical cycling. nih.gov In another study, litchi-like Ni₀.₉₅Co₂.₀₅Se₄ particles demonstrated a high capacity of 1038.75 F g⁻¹ at 1 A g⁻¹. rsc.orgrsc.org The optimized Ni/Co ratio in these materials is crucial for tuning the charge storage performance. nih.gov
Zinc-cobalt selenides (Zn-Co-Se) have also shown promise. Hierarchical sea-urchin-like zinc-cobalt selenide electrodes have been reported to exhibit a specific capacitance of 1419 C g⁻¹ at 2 A g⁻¹. ut.ac.ir A two-stage synthesis method for ZnCoSe nanowires resulted in a specific capacitance of 104 F g⁻¹ at a scan rate of 20 mV/s, which was superior to the directly synthesized counterpart. ut.ac.ir
Other bimetallic combinations, such as iron-cobalt selenide (Fe-Co-Se) and vanadium-cobalt selenide (V-Co-Se), have also been explored. Bimetallic CoSe₂/FeSe₂ hollow nanocuboids delivered a specific capacity of 332.75 mAh g⁻¹ (1197.90 C g⁻¹) at 1 A g⁻¹. rsc.orgbohrium.com Vanadium-cobalt diselenide (V-CoSe₂) nanosheets have demonstrated a very high specific capacitance of 1830.2 F g⁻¹ at 1.5 A g⁻¹, attributed to the introduction of multiple redox properties and greater intrinsic electronic conductivity. rsc.org
| Material | Specific Capacitance/Capacity | Current Density/Scan Rate | Cycling Stability | Reference |
|---|---|---|---|---|
| Ni₀.₆Co₀.₄Se₂ | 1580 F g⁻¹ | 1 A g⁻¹ | 90% retention after 20,000 cycles | nih.gov |
| Ni₀.₉₅Co₂.₀₅Se₄ | 1038.75 F g⁻¹ | 1 A g⁻¹ | 95.21% retention after 4000 cycles (for ASC) | rsc.orgnih.gov |
| Zn-Co-Se (sea-urchin like) | 1419 C g⁻¹ | 2 A g⁻¹ | 83% retention after 5000 cycles | ut.ac.ir |
| ZnCoSe (nanowire) | 104 F g⁻¹ | 20 mV s⁻¹ | 145% of initial value after 2000 cycles | ut.ac.ir |
| CoSe₂/FeSe₂ HNCs | 332.75 mAh g⁻¹ (1197.90 C g⁻¹) | 1 A g⁻¹ | 91.47% retention after 10,000 cycles | rsc.org |
| V-CoSe₂/NF | 1830.2 F g⁻¹ | 1.5 A g⁻¹ | 118% retention after 5000 cycles | rsc.org |
| Cu-Co-Se Hollow Spheres | 1775.4 F g⁻¹ | Not specified | Desirable cyclability | researchgate.net |
Morphological Modulation
Controlling the morphology and nanostructure of cobalt selenide is another critical strategy for enhancing its supercapacitive performance. Different morphologies can offer varying surface areas, ion diffusion pathways, and structural stability.
Hollow structures are particularly advantageous as they provide a larger surface area and more active sites for electrochemical reactions. For instance, hollow cobalt selenide microspheres have been synthesized and investigated. korea.ac.krnih.gov More complex hollow structures, such as bimetallic CoSe₂/FeSe₂ hollow nanocuboids assembled from nanoparticles, offer increased active sites and shorter electron-ion diffusion pathways. rsc.orgbohrium.com Multi-shelled zinc-cobalt-selenide hollow nanospheres have also been developed, demonstrating the potential of intricate hollow architectures. nih.gov
One-dimensional (1D) nanostructures like nanowires and nanotubes can provide efficient pathways for electron transport and ion diffusion. The synthesis of ZnCoSe nanowires through a two-stage method resulted in boosted electrochemical performance compared to other morphologies. ut.ac.ir
Three-dimensional (3D) hierarchical structures, which are assembled from lower-dimensional building blocks, can prevent the aggregation of nanoparticles and expose more active sites. Litchi-like Ni-Co selenide particles are an example of such a 3D morphology. rsc.orgnih.gov Coral-like MnCo selenide grown on nickel foam is another example of a 3D architecture that has shown promise for supercapacitor applications. mdpi.com The modulation of CoSe₂ morphology on carbon cloth through Ni doping has also been shown to enhance electrochemical properties. cityu.edu.hkcityu.edu.hk
| Morphology | Material | Key Performance Metric | Reference |
|---|---|---|---|
| Hollow Nanocuboids | CoSe₂/FeSe₂ | 332.75 mAh g⁻¹ at 1 A g⁻¹ | rsc.org |
| Litchi-like Particles | Ni₀.₉₅Co₂.₀₅Se₄ | 1038.75 F g⁻¹ at 1 A g⁻¹ | rsc.orgresearchgate.net |
| Nanowires | ZnCoSe | 104 F g⁻¹ at 20 mV s⁻¹ | ut.ac.ir |
| Hollow Microspheres | Cobalt Selenide | 467 mAh g⁻¹ after 40 cycles (for Na-ion batteries) | korea.ac.krnih.gov |
| Coral-like Structure | MnCo Selenide | High specific energy of 46.2 Wh kg⁻¹ at 800 W kg⁻¹ | mdpi.com |
Heterostructures
Carbon-based materials, such as graphene and activated carbon, are commonly used to create composites with cobalt selenide. For instance, encapsulating multi-shelled zinc-cobalt-selenide hollow nanospheres in a graphene network has been shown to result in remarkable capacities. nih.gov The high conductivity and large surface area of graphene can improve the charge transfer kinetics and provide more active sites.
Combining cobalt selenide with other transition metal compounds, such as sulfides, can also lead to high-performance heterostructures. A pine needle-shaped cobalt iron selenide (FeCoSeᵧ) deposited on a flowerlike cobalt tin sulfide (B99878) (SnCoSₓ) surface created a heterostructure with abundant active sites and channels for electron/ion transfer. This FeCoSeᵧ@SnCoSₓ electrode demonstrated a very high energy storage capacity of 1754.65 F g⁻¹ at 1 A g⁻¹. nih.gov
MXenes, a class of two-dimensional transition metal carbides and nitrides, have also been used to create dual support systems with cobalt nickel selenide and graphene, aiming to enhance both electrochemical activity and stability. researchgate.net The formation of heterostructures can effectively address the issues of low conductivity and structural instability that can limit the performance of single-component cobalt selenide electrodes.
| Heterostructure | Key Performance Metric | Current Density | Cycling Stability | Reference |
|---|---|---|---|---|
| Graphene/Multi-shelled Zn-Co-Se Hollow Nanospheres (G/MSZCS-HS) | ~376.75 mAh g⁻¹ | 2 A g⁻¹ | 96.8% retention | nih.gov |
| FeCoSeᵧ@SnCoSₓ | 1754.65 F g⁻¹ | 1 A g⁻¹ | 86.71% retention after 10,000 cycles | nih.gov |
| (Ni,Co)Se/MXene/Graphene | High energy and power densities | Not specified | Enhanced stability | researchgate.net |
Photocatalytic Applications of Cobalt Selenide
Photocatalytic Water Oxidation and Hydrogen Production
The generation of hydrogen through photocatalytic water splitting is a promising avenue for clean energy. Cobalt selenide (B1212193) plays a crucial role in enhancing the efficiency of this process, particularly in water oxidation, which is often the rate-limiting step.
Cobalt selenide (CoSe2) has been effectively utilized as a cocatalyst with various visible-light-responsive photocatalysts to drive water oxidation. americanelements.comepa.gov When paired with semiconductors like tungsten trioxide (WO3), bismuth vanadate (B1173111) (BiVO4), and graphitic carbon nitride (g-C3N4), CoSe2 establishes strong surface junctions. americanelements.comepa.gov This intimate contact is crucial for efficient charge transfer.
The introduction of a second metal to create bimetallic selenide systems has been shown to further boost photocatalytic efficiency. These systems benefit from synergistic effects between the two metals, leading to improved charge separation and catalytic activity.
A notable example is the cobalt-molybdenum-selenide (CMS) system. Research investigating various atomic compositions of Co/Mo/Se nanoflowers demonstrated a significant increase in hydrogen evolution rates compared to the individual metal selenides. wikipedia.orgfishersci.pt The most effective composition, labeled CMSc, achieved a hydrogen evolution rate of 203.68 µmol g⁻¹ min⁻¹, surpassing both CoSe2 (134.88 µmol g⁻¹ min⁻¹) and MoSe2 (145.11 µmol g⁻¹ min⁻¹). wikipedia.orgfishersci.pt Another approach involves doping cobalt selenide with other metals, such as nickel. Ni-doped cobalt selenide has been explored as a strategy to create efficient ohmic junctions for enhanced visible-light hydrogen evolution. wikipedia.org
The following table summarizes the hydrogen evolution rates of different cobalt selenide-based photocatalytic systems.
| Photocatalyst | Hydrogen Evolution Rate (µmol g⁻¹ min⁻¹) |
| CoSe₂ | 134.88 |
| MoSe₂ | 145.11 |
| Co/Mo/Se (CMSa) | 167.31 |
| Co/Mo/Se (CMSb) | 195.11 |
| Co/Mo/Se (CMSc) | 203.68 |
This table is based on data from studies on bimetallic cobalt-molybdenum-selenide nanoflowers. wikipedia.orgfishersci.pt
Photocatalytic Degradation of Organic Pollutants
Beyond hydrogen production, cobalt selenide-based materials are effective photocatalysts for breaking down harmful organic pollutants in water under visible light. wikipedia.org
Bimetallic cobalt-molybdenum-selenide (CMSc) nanoflowers have demonstrated high efficiency in degrading triclosan, an antimicrobial agent that poses environmental concerns. wikipedia.orgfishersci.pt The CMSc composite was able to degrade 98% of triclosan, significantly outperforming its constituent parts and other compositions, which showed 80% and 90% degradation. wikipedia.orgfishersci.pt
In another application, a novel tri-composite of bismuth cobalt selenide nanoparticles embedded in chitosan (B1678972) microspheres (BCSN-CM) was developed for the degradation of Congo red dye. wikipedia.orgwikidata.org These hybrid microspheres, under sunlight irradiation, achieved an 85% degradation of a 90 ppm Congo red solution in 100 minutes. wikipedia.orgwikidata.org Furthermore, a nanocomposite of zinc selenide and cobalt selenide (ZnSe/CoSe) was synthesized and tested for the degradation of methylene (B1212753) blue. This composite achieved a 99.4% removal of a 20 mg/L methylene blue solution within 120 minutes of visible light irradiation. fishersci.se
The table below details the efficiency of various cobalt selenide composites in degrading specific organic pollutants.
| Photocatalyst Composite | Organic Pollutant | Degradation Efficiency (%) |
| Co/Mo/Se (CMSc) | Triclosan | 98 |
| Chitosan-Bismuth Cobalt Selenide (BCSN-CM) | Congo Red | 85 |
| Zinc Selenide/Cobalt Selenide (ZnSe/CoSe) | Methylene Blue | 99.4 |
This table summarizes findings from different studies on the photocatalytic degradation of organic pollutants using cobalt selenide-based materials. wikipedia.orgfishersci.ptwikipedia.orgwikidata.orgfishersci.se
Emerging Applications and Future Directions
Development of Next-Generation Semiconductor Devices with Cobalt Selenides
The unique electrical properties of cobalt selenides position them as promising materials for the next generation of semiconductor devices. Because of its high conductivity and ability to form a conductive silicide, cobalt is being explored as a material for gate electrodes and contacts in the source-drain regions of advanced semiconductor elements google.com.
A significant breakthrough involves the synthesis of single-layer cobalt diselenide (CoSe₂) on a graphene substrate using a molecular layer stacking deposition technique. uos.ac.kr Researchers analyzing this monolayer CoSe₂ discovered two new electronic phase transition phenomena. uos.ac.kr These transitions are driven by the interactions between electrons and phonons (quantized atomic vibrations in a solid) and between the electrons themselves. uos.ac.kr This discovery highlights the potential of monolayer cobalt selenide (B1212193) as a foundational platform for developing innovative two-dimensional semiconductor devices. uos.ac.kr The electrical properties identified in these studies open up important possibilities for the future of semiconductor technology. uos.ac.kr
Integration of Cobalt Selenides in Optical and Optoelectronic Systems
Cobalt selenides exhibit interesting optical properties that make them suitable for various applications in optical and optoelectronic systems. isca.me These materials have shown potential for use in devices such as solar cells, lasers, and sensors. nsps.org.ngorientjchem.orgiosrjournals.org
Optical switching devices, which control the flow of light, are a key area where cobalt selenides show promise. Research has indicated that nanostructured cobalt selenide films could be utilized in the fabrication of these devices. orientjchem.org Furthermore, hybrid nanostructures combining vanadium diselenide (VSe₂) and cobalt diselenide (CoSe₂) have demonstrated enhanced nonlinear optical responses. rsc.org The improvement of these optical parameters with increasing laser power points to their suitability for applications in optical switching. rsc.org
Cobalt selenides are recognized for their potential application as photoconductors, materials whose electrical conductivity changes in response to light. isca.meiosrjournals.org Their favorable properties, including a strong absorption coefficient and high conductivity, make them ideal for use as photo-electrodes in photovoltaic devices. researchgate.net Different forms of cobalt selenide have been investigated for various optoelectronic applications. iosrjournals.org For instance, thin films of cobalt selenide are considered useful candidates for devices like diodes and transistors. iosrjournals.org Doping cobalt selenide with other elements, such as yttrium, has been shown to tune its properties for use in photovoltaic applications. jmaterenvironsci.com
Cobalt selenide demonstrates strong absorption of ultraviolet (UV) radiation, making it a suitable material for UV-blocking applications. isca.meisca.me Studies have shown that cobalt selenide has a high absorption peak in the UV region, specifically around 365.7 nm. isca.meisca.me This characteristic enables it to function effectively as a UV filter. isca.mensps.org.ng The material's ability to absorb a wide range of UV light makes it a potential candidate for devices requiring protection from UV radiation. isca.me
Enzyme Mimetic Activities (e.g., Peroxidase-like Activity)
In the field of biotechnology, nanocrystalline cobalt selenide has been found to exhibit intrinsic enzyme-like properties, specifically peroxidase-like activity. nih.govamericanelements.comnih.gov This means it can mimic the function of natural peroxidase enzymes by catalyzing oxidation reactions in the presence of hydrogen peroxide (H₂O₂). nih.govnih.gov
Dendrite-like cobalt selenide nanostructures, synthesized through a solvothermal method, can catalyze the oxidation of peroxidase substrates, leading to a detectable color change. nih.govamericanelements.com This catalytic behavior follows the Michaelis-Menten kinetic model, which is typical for enzyme kinetics. nih.gov Impressively, this new class of enzyme mimic shows a significantly higher affinity for H₂O₂ compared to natural horseradish peroxidase (HRP) and other peroxidase mimics. nih.gov This high activity and stability make it a promising candidate for biosensing applications. For example, a colorimetric sensor for uric acid has been developed based on the peroxidase-like activity of nanocrystalline cobalt selenide. nih.govnih.gov
Table 1: Kinetic Parameters of Nanocrystalline Cobalt Selenide as a Peroxidase Mimic
| Parameter | Value | Substrate | Notes |
| Apparent Kₘ | 72.2 μM | H₂O₂ | Indicates higher substrate affinity than horseradish peroxidase (HRP). |
| Optimal Temperature | 40°C | TMB | The catalytic system is suitable for biological reactions at physiological temperatures. nih.gov |
| Optimal pH | Neutral | TMB | Functions well under neutral pH conditions. |
Future Research Avenues and Challenges in Cobalt Selenide Materials Science
The field of cobalt selenide materials science is expanding, with numerous opportunities for future research and existing challenges to overcome. A primary challenge lies in controlling the synthesis process to produce cobalt selenide nanostructures with specific compositions, morphologies, and particle sizes, as these factors significantly influence the material's properties. researchgate.net
Future research will likely focus on several key areas:
Synthesis Optimization: Developing more economical, rapid, and energy-efficient synthesis methods, such as microwave-assisted techniques, is crucial for large-scale applications. rsc.org
Doping and Hybridization: Incorporating dopants or creating hybrid materials by combining cobalt selenide with other elements (like iron or yttrium) or compounds (like carbon materials or other transition metal chalcogenides) can enhance electrical conductivity and catalytic activity. nsps.org.ngrsc.orgmdpi.com
Heterostructure Engineering: Constructing heterostructures, such as the interface between cobalt selenide and nitrogen-doped carbon, has been shown to improve electrocatalytic performance by creating synergistic effects and more active sites. mdpi.com
Energy Applications: There is significant potential for cobalt-based materials, including selenides, in energy storage and conversion. rsc.orgacs.org Research into their use as electrode materials for next-generation batteries and supercapacitors is a promising avenue. rsc.org Bimetallic selenides, in particular, are being explored for battery-supercapacitor hybrid devices due to their numerous electrochemically active sites. rsc.org
Catalysis: Beyond existing applications, further exploration of cobalt selenide's catalytic properties for various chemical reactions, including as electrocatalysts for water splitting (oxygen and hydrogen evolution reactions), remains a key area of interest. researchgate.netrsc.org
Addressing the current challenges and exploring these future directions will be vital for unlocking the full potential of cobalt selenide in a wide range of technological fields.
Q & A
Q. What methods are used to characterize the crystal structure of cobalt selenide thin films?
X-ray diffraction (XRD) is the primary method for structural analysis. For example, cubic Co₉Se₈ thin films synthesized via SILAR (Successive Ionic Layer Adsorption and Reaction) exhibit distinct peaks at 2θ = 13° (assigned to the (111) plane) and 24° (assigned to the (022) plane) under varying bath temperatures (40–80°C) and pH conditions . These patterns align with JCPDS reference code 98-004-4857, confirming lattice parameters (a = b = c = 10.431 Å) and space group Fm-3m . Researchers should cross-validate XRD data with electron microscopy (SEM/TEM) to assess crystallinity and phase purity.
Q. How do bath temperature and pH influence the synthesis of cobalt selenide thin films?
Bath temperature directly affects crystallinity. For instance, films deposited at 80°C show sharper XRD peaks and enhanced crystallinity compared to those at 40°C due to improved ion mobility during SILAR growth . Similarly, pH variations alter nucleation kinetics: lower pH (acidic conditions) may favor Co-rich phases, while higher pH can stabilize Se-rich structures . Methodologically, maintain precise control over deposition parameters (e.g., immersion cycles, precursor concentrations) to ensure reproducibility.
Advanced Research Questions
Q. What mechanisms explain the peroxidase-like catalytic activity of nanocrystalline cobalt selenide?
Cobalt selenide mimics natural peroxidases by catalyzing H₂O₂ decomposition via a Michaelis-Menten kinetic mechanism. Apparent Kₘ values (72.2 μM for H₂O₂) indicate higher substrate affinity than horseradish peroxidase (HRP) . Optimal activity occurs at 40°C and neutral pH, with TMB (3,3',5,5'-tetramethylbenzidine) as a chromogenic substrate . To study this, perform steady-state kinetic assays and use Arrhenius plots to analyze temperature dependence.
Q. How can density functional theory (DFT) elucidate the electronic properties of cobalt selenide composites?
DFT calculations reveal that doping Co²⁺ into vanadium selenide (e.g., O-Co₀.₃₃V₀.₆₇Se₂) increases the density of states near the conduction band, enhancing electron transport kinetics in zinc-cobalt batteries . Such studies guide material design by predicting bandgap engineering and charge-transfer pathways. Researchers should use software like VASP or Quantum ESPRESSO, coupled with experimental validation via XPS or UPS (ultraviolet photoelectron spectroscopy).
Q. What strategies resolve contradictions in reported electrochemical performance of cobalt selenide in energy storage?
Discrepancies arise from synthesis methods (e.g., solvothermal vs. SILAR), morphology (nanosheets vs. nanoparticles), and electrolyte compatibility. For example, hierarchical 3D nanostructures improve ion diffusion in zinc-air batteries, achieving 422.7 mAh/g specific capacity . To address contradictions, standardize testing protocols (e.g., cycling rates, mass loading) and use in situ characterization (Raman, XRD) to track structural evolution during cycling.
Q. How do interfacial interactions in cobalt selenide-based lithium-sulfur (Li-S) batteries mitigate polysulfide shuttling?
Cobalt selenide acts as a catalytic interlayer, adsorbing polysulfides and accelerating their conversion to Li₂S. Advanced studies combine cyclic voltammetry (CV) with synchrotron X-ray absorption spectroscopy (XAS) to probe binding energies and reaction intermediates . Optimize interfacial engineering by tuning selenide stoichiometry (e.g., CoSe₂ vs. Co₉Se₈) and coupling with conductive matrices like graphene.
Methodological Guidance
Q. How to design experiments analyzing the impact of synthesis parameters on cobalt selenide properties?
- Variables : Temperature, pH, precursor ratios, reaction time.
- Controls : Include baseline samples (e.g., undoped or bulk counterparts).
- Characterization : Use XRD for phase identification, BET for surface area, and EIS (electrochemical impedance spectroscopy) for charge-transfer resistance.
- Data Interpretation : Apply Rietveld refinement for XRD data and Langmuir adsorption models for surface studies .
Q. What statistical approaches are suitable for resolving conflicting data in catalytic studies?
- Error Analysis : Calculate standard deviations across triplicate experiments.
- Multivariate Regression : Correlate activity with variables like crystallite size or defect density.
- Principal Component Analysis (PCA) : Identify dominant factors (e.g., pH vs. temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
